molecular formula C11H20ClN3O2 B1430033 propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride CAS No. 1427379-63-2

propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride

Cat. No. B1430033
M. Wt: 261.75 g/mol
InChI Key: OSLJSOQJSNFYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride is a chemical compound with the molecular formula C11H20ClN3O2 . It has a molecular weight of 261.75 . This compound is intended for research use only .


Molecular Structure Analysis

The InChI code for propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride is 1S/C11H19N3O2.ClH/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14;/h7H,5-6,12H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Generation of Diverse Compound Libraries

Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride, as a ketonic Mannich base, is utilized in the synthesis of a diverse library of compounds. This process involves various alkylation and ring closure reactions, generating structurally diverse compounds with potential applications in different scientific research areas, including material science and drug discovery (Roman, 2013).

Inhibition of Corrosion

In a study focused on corrosion inhibition, derivatives of propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride demonstrated high effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metals against corrosion (Missoum et al., 2013).

Chemical Synthesis and Catalysis

This compound is instrumental in the synthesis of novel structures, such as flexible bis(pyrazol-1-yl)alkanes and related ligands, which are crucial in catalytic processes. Such syntheses and the resulting compounds have applications in various fields, including organic chemistry and catalysis (Potapov et al., 2007).

Biological Activity and Pharmaceutical Research

The derivative compounds of propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride show promise in biological activities. They have been studied for their potential antibacterial properties, suggesting applications in developing new antimicrobial agents (Al-Smaisim, 2012).

Safety And Hazards

The safety and hazards associated with propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14;/h7H,5-6,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLJSOQJSNFYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC(C)C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride

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